2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3S2/c17-13-3-4-15(18)16(8-13)24(20,21)19(9-12-5-6-22-11-12)10-14-2-1-7-23-14/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFGIKKLGNQTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 2 and 5 positions.
Sulfonation: The chlorinated benzene is then subjected to sulfonation to introduce the sulfonamide group.
Coupling Reactions: The sulfonamide group is coupled with furan-3-ylmethyl and thiophen-2-ylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions may target the sulfonamide group, converting it to corresponding amines.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of furan and thiophene rings.
Reduction Products: Amines derived from the reduction of the sulfonamide group.
Substitution Products: Compounds where chlorine atoms are replaced by nucleophiles.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to 2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide as antiviral agents. Research indicates that modifications in the structure can enhance activity against various viruses. For instance, N-Heterocycles have been identified as promising candidates due to their ability to inhibit viral replication through diverse mechanisms of action. The compound's structural features may contribute to its effectiveness against viruses such as HIV and Dengue virus, as evidenced by structure-activity relationship (SAR) studies that suggest enhanced potency with specific substitutions at key positions .
Anticancer Activity
Another prominent application of this compound is in anticancer research. Compounds containing benzenesulfonamide structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzenesulfonamides have shown potent activity against HCT-116, MCF-7, and HeLa cell lines, with IC50 values indicating effective inhibition of cell proliferation . The incorporation of furan and thiophene rings into the structure is believed to enhance the compound's interaction with biological targets involved in cancer progression.
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of related compounds, it was found that specific structural modifications led to increased efficacy against HIV reverse transcriptase. The presence of halogenated phenyl groups was linked to enhanced inhibitory activity, suggesting that similar modifications in this compound could yield promising results .
Case Study 2: Anticancer Potential
A recent investigation into derivatives of benzenesulfonamides revealed that specific substitutions at the meta position relative to the sulfonamide moiety significantly influenced anticancer activity. The study utilized quantitative structure–activity relationship (QSAR) analysis to predict activity towards cancer cell lines based on molecular descriptors . This approach could be applied to further explore the potential of this compound in anticancer therapy.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound’s structural uniqueness lies in its dual heterocyclic N-substituents. Analogues typically vary in:
- Substituents on the benzene ring : Replacement of chlorine with nitro, methyl, or methoxy groups alters electronic properties.
- N-substituents : Substitution with pyrrole, pyridine, or simpler alkyl chains affects steric bulk and polarity.
Table 1: Key Structural and Electronic Properties
*Hypothetical data for illustrative purposes.
Key Observations :
- The target compound’s dual heterocyclic N-substituents increase lipophilicity (LogP ~3.2) compared to mono-substituted analogues (e.g., LogP ~2.8 for 4-nitro derivative).
Table 2: Hypothetical Bioactivity Comparison
*Hypothetical data for illustrative purposes.
Crystallographic and Computational Analyses
The target compound’s structure determination would likely employ SHELX, as it remains the gold standard for small-molecule refinement .
Biological Activity
2,5-Dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a sulfonamide moiety attached to a dichlorobenzene structure, with furan and thiophene rings contributing to its unique chemical properties. The presence of chlorine atoms enhances its reactivity, while the heterocyclic rings may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group is known for its antibacterial properties, which can inhibit bacterial growth by interfering with folate synthesis pathways. Additionally, the thiophene and furan rings may participate in π-π stacking interactions with nucleic acids or proteins, further modulating biological responses.
Biological Activity
Research has highlighted several areas where this compound exhibits significant biological activity:
Antibacterial Activity
Studies have demonstrated that derivatives of compounds containing furan and thiophene rings possess notable antibacterial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for similar compounds range from 64 µg/mL to lower concentrations, indicating strong antibacterial potential .
Anticancer Potential
The sulfonamide group has also been associated with anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. Specific derivatives have shown effectiveness against multiple cancer cell lines, suggesting that this compound may also have potential as an anticancer agent .
Case Studies
- Antibacterial Efficacy : A study published in the International Journal of Advanced Biological and Biomedical Research evaluated various furan derivatives for their antibacterial activity. The results indicated that certain derivatives exhibited superior efficacy against E. coli, outperforming traditional antibiotics .
- Anticancer Activity : In a separate investigation focused on benzimidazole derivatives, it was noted that compounds similar in structure to this compound displayed significant growth inhibition in various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. Structural Characterization
- X-ray crystallography : Resolves the stereochemistry of the sulfonamide group and validates the spatial arrangement of the furan/thiophene substituents. SHELX software (e.g., SHELXL) is recommended for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 4.3–4.7 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 429.05 for C₁₇H₁₄Cl₂N₂O₃S₂) .
What biological targets are plausible based on structural analogs?
Q. Biological Activity Hypotheses
- Enzyme inhibition : The sulfonamide group and heterocyclic substituents (furan/thiophene) suggest potential inhibition of tankyrase (via PARP-like interactions) or carbonic anhydrase, as seen in structurally similar compounds .
- Wnt/β-catenin pathway modulation : Analogs like FH535 (a dichlorobenzenesulfonamide derivative) exhibit Wnt pathway inhibition, implying comparable mechanisms .
- Antimicrobial activity : Thiophene-containing sulfonamides often target bacterial dihydropteroate synthase (DHPS) .
How can researchers resolve contradictions in reported biological activity data?
Q. Data Contradiction Analysis
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). For example, tankyrase inhibition assays should use recombinant human enzymes with ATP concentration controls .
- Purity validation : Contaminants from incomplete synthesis (e.g., mono-substituted byproducts) may skew results. Re-test after HPLC purification .
- Structural analogs : Compare activity with derivatives (e.g., 2,6-dichloro-N-(thiophen-2-ylmethyl) analogs) to isolate substituent-specific effects .
What methodologies are recommended for studying its interaction with biological targets?
Q. Interaction Mechanism Studies
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified enzymes (e.g., tankyrase) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding modes .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions, leveraging crystal structures of target proteins (e.g., PDB: 3KR9 for tankyrase) .
How can computational chemistry enhance understanding of its reactivity and electronic properties?
Q. Quantum Chemical Analysis
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide sulfur atom often acts as a nucleophilic center .
- Molecular electrostatic potential (MEP) maps : Identify regions of high electron density (e.g., thiophene ring) for hydrogen bonding or π-π stacking interactions .
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation effects on reactivity .
What strategies are effective for comparative studies with structural analogs?
Q. Structure-Activity Relationship (SAR) Design
- Substituent variation : Synthesize derivatives replacing furan/thiophene with pyridine () or altering chlorine positions ().
- Bioisosteric replacement : Replace the sulfonamide group with a carboxylate (tetrazole in ) to assess potency changes .
- Pharmacophore mapping : Overlay analogs (e.g., FH535 ) to identify conserved interaction motifs.
How can researchers address crystallization challenges for X-ray analysis?
Q. Crystallography Troubleshooting
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to improve crystal quality.
- Cryoprotection : Soak crystals in Paratone-N oil before data collection to prevent ice formation .
- Data refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals, common in sulfonamide derivatives .
What are the implications of its logP and solubility for in vitro assays?
Q. Physicochemical Profiling
- LogP estimation : Predicted logP ~3.5 (via ChemDraw) indicates moderate hydrophobicity, requiring DMSO stock solutions (e.g., 20 mM) for cell-based assays .
- Solubility enhancement : Use co-solvents (e.g., 0.1% Tween-80 in PBS) to maintain solubility in aqueous buffers .
- Membrane permeability : The compound’s ClogP and hydrogen bond acceptors (N=O, S=O) align with Lipinski’s criteria for potential bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
